13-Tetradecyn-1-OL

Descripción general

Descripción

13-Tetradecyn-1-OL is a chemical compound that is not directly discussed in the provided papers. However, the synthesis of a related compound, (5Z,13S)-5-Tetradecen-13-olide, which is an aggregation pheromone synergist for the flat grain beetle, is mentioned. This compound was synthesized using an asymmetric bioreduction process involving immobilized bakers’ yeast entrapped in calcium alginate beads . Although this does not directly pertain to 13-Tetradecyn-1-OL, the method of synthesis could potentially be relevant for the synthesis of structurally similar compounds.

Synthesis Analysis

The synthesis of related compounds involves innovative techniques such as asymmetric bioreduction. In the case of (5Z,13S)-5-Tetradecen-13-olide, the intermediate acetylenic keto acid was reduced using bakers’ yeast, which was immobilized in gels of calcium alginate . This method showcases the use of biological systems, such as yeast, to achieve optical purity in the synthesis of complex organic molecules. Although this paper does not directly describe the synthesis of 13-Tetradecyn-1-OL, the principles of asymmetric bioreduction could be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of 13-Tetradecyn-1-OL is not analyzed in the provided papers. However, the structure of a similar compound, 1,4,7,10-tetraazatetracyclo[5.5.1.0^4,13.0^10,13]tridecane, is discussed, highlighting its symmetrical nature and the analysis of its proton NMR spectrum . The paper also discusses the degenerate prototropic and conformational equilibria of the compound and its conjugate acid. These findings suggest that the molecular structure of organic compounds can exhibit complex behavior, which could be relevant when analyzing the structure of 13-Tetradecyn-1-OL.

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions specifically involving 13-Tetradecyn-1-OL. However, they do provide insight into the chemical behavior of related compounds. For instance, the cyclic tetraaminomethane derivative mentioned in the second paper undergoes a series of degenerate prototropic and conformational equilibria, which is indicative of the dynamic nature of chemical reactions in organic compounds . This information could be extrapolated to hypothesize about the chemical reactions that 13-Tetradecyn-1-OL might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 13-Tetradecyn-1-OL are not detailed in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds suggest that the physical and chemical properties of such molecules can be complex and influenced by factors such as molecular symmetry, conformational changes, and the presence of specific functional groups. The use of techniques like NMR spectroscopy to analyze these properties is crucial and could be applied to 13-Tetradecyn-1-OL to gain a better understanding of its characteristics .

Aplicaciones Científicas De Investigación

Inhibitory Effects on Insect Attractancy : A study investigated the effect of various compounds, including 13-Tetradecyn-1-OL, on the attractancy of sex pheromones in the summerfruit tortrix moth, Adoxophyes orana. It was found that 13-Tetradecyn-1-OL had an inhibitory effect on this attractancy, highlighting its potential use in pest control strategies (Voerman, Minks, & Houx, 1974).

Synthesis for Pheromone Studies : In another study, (5Z,13S)-5-Tetradecen-13-olide, which is structurally similar to 13-Tetradecyn-1-OL, was synthesized for use as a synergist in the aggregation pheromone of the flat grain beetle. This demonstrates the relevance of such compounds in the synthesis of biologically active molecules (Naoshima, Nakamura, Munakata, Kamezawa, & Tachibana, 1990).

Carbon-13 NMR Spectra Analysis : Various studies have utilized carbon-13 NMR spectroscopy to analyze the chemical structure and properties of similar compounds. These studies contribute to a broader understanding of the molecular characteristics of such compounds, which may include 13-Tetradecyn-1-OL (Seidl, Leal, Costa, & Poli, 1990), (Wilson et al., 1996), (Nunes et al., 1992).

Synthesis of Carbon-13-Labeled Compounds : Research on the synthesis of carbon-13-labeled tetradecanoic acids, which are structurally related to 13-Tetradecyn-1-OL, provides insights into the labeling techniques that could be applicable to the study of 13-Tetradecyn-1-OL and its derivatives (Sparrow, Patel, & Morrisett, 1983).

Use in Biosynthetic Studies : A study demonstrated the use of carbon-13 in biosynthetic studies, which could be relevant for understanding the biosynthesis of compounds related to 13-Tetradecyn-1-OL (Wang, Vining, Walter, & Mcinnes, 1986).

Propiedades

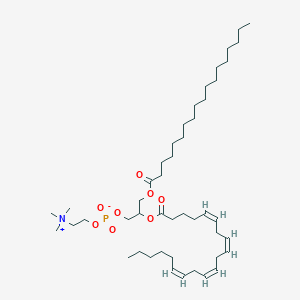

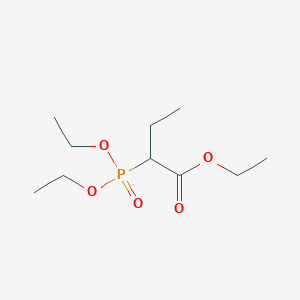

IUPAC Name |

tetradec-13-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1,15H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWKICJAFBYQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454286 | |

| Record name | 13-TETRADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Tetradecyn-1-OL | |

CAS RN |

18202-12-5 | |

| Record name | 13-TETRADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)